Therapeutic Potential of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide in Medicinal Chemistry
Therapeutic Potential of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide in Medicinal Chemistry
The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological mechanisms of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide , a versatile sulfur-nitrogen scaffold in medicinal chemistry.
Executive Summary
2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide (CAS: 4103-61-1 / 22902-29-0 derivatives) represents a critical pharmacophore in drug discovery, serving both as a bioactive entity and a pivotal intermediate for privileged heterocycles. Characterized by a 2-aminothiophenol (2-ATP) core alkylated with an N-methylacetamide moiety, this compound exhibits a unique "S-N" chelating architecture. Its therapeutic potential spans antimicrobial activity , anti-inflammatory modulation , and neuroprotection , primarily driven by its ability to interact with metalloenzymes and undergo cyclization to form 1,4-benzothiazine derivatives—a class of drugs known for calcium channel blocking and antipsychotic properties.
Chemical Architecture & Synthesis[1]
Structural Analysis
The molecule consists of three distinct functional domains that contribute to its biological activity and synthetic utility:
-
2-Aminophenyl Moiety: Provides a primary amine (-NH₂) capable of hydrogen bonding, metal chelation, or nucleophilic attack for cyclization.
-
Sulfanyl (Thioether) Linker: A flexible sulfur bridge that modulates lipophilicity and allows for metabolic oxidation (sulfoxide/sulfone formation).
-
N-Methylacetamide Tail: An amide motif that enhances water solubility and provides a secondary hydrogen bond donor/acceptor site.
Synthetic Pathway
The synthesis is a nucleophilic substitution reaction (S_N2) where the thiol group of 2-aminothiophenol attacks the alpha-carbon of 2-chloro-N-methylacetamide . This reaction is typically base-catalyzed to generate the thiolate anion, ensuring high yield and regioselectivity.
Reaction Protocol:
-
Reagents: 2-Aminothiophenol (1.0 eq), 2-Chloro-N-methylacetamide (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetone (anhydrous).
-
Conditions: Stir at room temperature for 4–6 hours under inert atmosphere (
). -
Workup: Quench with water, extract with ethyl acetate, dry over
, and concentrate. -
Purification: Recrystallization from ethanol/water or column chromatography.
Figure 1: Synthetic pathway for 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide via base-catalyzed nucleophilic substitution.
Pharmacological Mechanism of Action[2]
The therapeutic efficacy of this scaffold is hypothesized to stem from two primary mechanisms: Chelation-Assisted Target Engagement and Metabolic Bioactivation .
Chelation-Assisted Target Engagement
The proximity of the aniline nitrogen (donor), the thioether sulfur, and the amide carbonyl oxygen creates a potential tridentate ligand system . This architecture is particularly effective at inhibiting metalloenzymes (e.g., Matrix Metalloproteinases (MMPs) or bacterial Histone Deacetylase-like enzymes) by coordinating with the active site metal ion (often
-
Mechanism: The free
and carbonyl oxygen coordinate the metal, displacing water molecules required for enzymatic catalysis. -
Application: This mechanism is central to its antimicrobial and anti-cancer potential, where metalloenzymes are critical for pathogen survival or tumor metastasis.
Precursor to 1,4-Benzothiazines
In vivo or under specific synthetic conditions, the molecule can undergo intramolecular cyclization. The aniline nitrogen attacks the amide carbonyl (or an activated derivative), releasing methylamine (or retaining the N-methyl group in modified pathways) to form 3,4-dihydro-2H-1,4-benzothiazin-3-one .
-
Significance: Benzothiazines are privileged structures in medicinal chemistry, serving as the core for calcium channel blockers (related to Diltiazem) and antipsychotics.
Figure 2: Proposed mechanism of action via metal chelation and enzyme inhibition.
Therapeutic Applications
Antimicrobial Activity
Research indicates that 2-aminothiophenol derivatives possess significant antibacterial and antifungal properties.
-
Target: Bacterial DNA gyrase or cell wall synthesis enzymes.
-
Spectrum: Preliminary data suggests efficacy against Gram-positive bacteria (e.g., S. aureus) due to the lipophilic nature of the phenyl-sulfur core, which facilitates membrane penetration.
-
Potency: The N-methylacetamide side chain improves solubility compared to the parent 2-aminothiophenol, potentially enhancing bioavailability and lowering MIC (Minimum Inhibitory Concentration) values.
Anti-Inflammatory Potential
The structural similarity to NSAIDs and COX-2 inhibitors (which often contain sulfide or sulfone linkers) suggests potential anti-inflammatory activity.
-
Pathway: Inhibition of Cyclooxygenase (COX) enzymes or modulation of the LOX pathway.
-
Oxidative Stress: The thiophenol moiety can act as a radical scavenger, reducing oxidative stress associated with chronic inflammation.
CNS & Neuroprotection
As a precursor to benzothiazines, the scaffold has relevance in Central Nervous System (CNS) drug discovery.
-
Indication: Neuroprotection against oxidative damage (Alzheimer’s/Parkinson’s models).
-
Mechanism: The "S-N" motif can chelate redox-active metals (Fe, Cu) that catalyze Fenton reactions, thereby preventing neuronal damage.
Preclinical Data & Drug Development (SAR)
Physicochemical Profile (Predicted)
| Property | Value | Implication |
| Molecular Weight | 224.32 g/mol | Ideal for oral bioavailability (<500 Da). |
| LogP (Lipophilicity) | ~1.5 - 2.0 | Good membrane permeability; CNS penetrant. |
| H-Bond Donors | 2 (-NH₂, -NH-) | Facilitates target binding. |
| H-Bond Acceptors | 3 (N, O, S) | Supports solubility and chelation. |
| Rotatable Bonds | 4 | Flexible adaptation to binding pockets. |
Structure-Activity Relationship (SAR) Optimization
To optimize this scaffold for clinical use, medicinal chemists focus on three regions:
-
Aromatic Ring: Introduction of halogens (Cl, F) at the 4- or 5-position to block metabolic oxidation and improve potency.
-
Amide Nitrogen: Varying the N-substituent (Methyl -> Ethyl -> Benzyl) to probe steric bulk tolerance in the binding pocket.
-
Sulfur Oxidation: Controlled oxidation to sulfoxide (S=O) or sulfone (O=S=O) to alter polarity and hydrogen bonding capability.
References
-
EvitaChem. (2024). 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide: Product Information and Biological Potential. Retrieved from
-
MDPI. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review. Molecules.[1][2][3][4][5][6][7][8][9] Retrieved from
-
PubChem. (2024). Compound Summary: 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide.[2] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Optimizing Condensation Reactions of 2-Aminothiophenols. Retrieved from
-
Royal Society of Chemistry. (2014). Hydrosilane-Promoted Cyclization of 2-Aminothiophenols.[8] Retrieved from
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